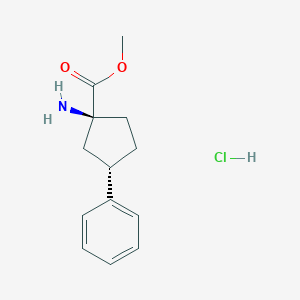
Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which is then functionalized to introduce the amino and phenyl groups.
Chiral Resolution: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, using advanced techniques such as:
Flow Microreactor Systems: These systems allow for precise control of reaction conditions, leading to efficient and sustainable synthesis.
Catalytic Hydrogenation: This method is used to introduce the amino group with high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, such as alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed.
Major Products:
Substitution Products: Various substituted cyclopentane derivatives.
Oxidation Products: Cyclopentanone derivatives.
Reduction Products: Cyclopentanol derivatives.
Scientific Research Applications
Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding, depending on its specific structure and functional groups.
Comparison with Similar Compounds
(1S,3S)-1-tert-Butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran: This compound shares similar stereochemistry but differs in its functional groups and ring structure.
(1S,3R)-1-tert-Butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran: Another similar compound with different stereochemistry at one of the chiral centers.
Uniqueness:
Stereochemistry: The specific (1S,3S) configuration of Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride provides unique reactivity and selectivity in chemical reactions.
Functional Groups: The presence of both amino and phenyl groups in the cyclopentane ring enhances its versatility in organic synthesis.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(14)8-7-11(9-13)10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H/t11-,13-;/m0./s1 |
InChI Key |
DEEPSFXALOGBME-JZKFLRDJSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CC[C@@H](C1)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
COC(=O)C1(CCC(C1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















